molecular formula C10H13ClN2O2 B2760875 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide CAS No. 2377031-44-0

5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B2760875
CAS No.: 2377031-44-0
M. Wt: 228.68
InChI Key: KEXLMBOAYNMBKL-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamide derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications, including medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide typically involves the formation of Schiff bases followed by chloroacetylation of imines . The process begins with the condensation of an appropriate amine with an aldehyde or ketone to form a Schiff base. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the desired chloroacetamide derivative .

Industrial Production Methods

Industrial production methods for chloroacetamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce carboxylic acids or ketones .

Properties

IUPAC Name

5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXLMBOAYNMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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